(2E)-2-(1,3-benzothiazol-2-yl)-3-(2-hydroxyphenyl)prop-2-enenitrile (2E)-2-(1,3-benzothiazol-2-yl)-3-(2-hydroxyphenyl)prop-2-enenitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC16850672
InChI: InChI=1S/C16H10N2OS/c17-10-12(9-11-5-1-3-7-14(11)19)16-18-13-6-2-4-8-15(13)20-16/h1-9,19H/b12-9+
SMILES:
Molecular Formula: C16H10N2OS
Molecular Weight: 278.3 g/mol

(2E)-2-(1,3-benzothiazol-2-yl)-3-(2-hydroxyphenyl)prop-2-enenitrile

CAS No.:

Cat. No.: VC16850672

Molecular Formula: C16H10N2OS

Molecular Weight: 278.3 g/mol

* For research use only. Not for human or veterinary use.

(2E)-2-(1,3-benzothiazol-2-yl)-3-(2-hydroxyphenyl)prop-2-enenitrile -

Specification

Molecular Formula C16H10N2OS
Molecular Weight 278.3 g/mol
IUPAC Name (E)-2-(1,3-benzothiazol-2-yl)-3-(2-hydroxyphenyl)prop-2-enenitrile
Standard InChI InChI=1S/C16H10N2OS/c17-10-12(9-11-5-1-3-7-14(11)19)16-18-13-6-2-4-8-15(13)20-16/h1-9,19H/b12-9+
Standard InChI Key CQYMGFZYMISQHH-FMIVXFBMSA-N
Isomeric SMILES C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2)O
Canonical SMILES C1=CC=C(C(=C1)C=C(C#N)C2=NC3=CC=CC=C3S2)O

Introduction

(2E)-2-(1,3-Benzothiazol-2-YL)-3-(2-Hydroxyphenyl)prop-2-enenitrile is a complex organic compound characterized by its unique structural features, including a benzothiazole moiety and a prop-2-enenitrile group. This compound is part of a broader class of benzothiazole derivatives, which are known for their diverse biological activities and chemical reactivity.

Synthesis Methods

The synthesis of benzothiazole derivatives often involves multi-step reactions using various reagents. Common methods include:

  • Condensation Reactions: These are used to form the benzothiazole ring.

  • Alkylation and Arylation: These reactions are employed to introduce the prop-2-enenitrile group and the hydroxyphenyl moiety.

  • Nucleophilic Substitution: This is used for further functionalization of the molecule.

Biological Activities

Benzothiazole derivatives, including (2E)-2-(1,3-Benzothiazol-2-YL)-3-(2-Hydroxyphenyl)prop-2-enenitrile, exhibit a broad spectrum of biological activities. These include:

  • Antimicrobial Activity: Some benzothiazole compounds have shown effectiveness against bacteria and fungi.

  • Anticancer Activity: Simplified benzothiazole structures have been explored for their anticancer properties.

  • Anti-inflammatory Activity: Certain derivatives have demonstrated potential as anti-inflammatory agents.

Potential Applications

Given its structural features, (2E)-2-(1,3-Benzothiazol-2-YL)-3-(2-Hydroxyphenyl)prop-2-enenitrile is a candidate for further pharmacological studies. Its potential applications include:

  • Medicinal Chemistry: The compound's unique structure makes it suitable for interacting with biological targets effectively.

  • Material Science: Its chemical reactivity and stability under various conditions make it interesting for material science applications.

Data Table: Comparison of Benzothiazole Derivatives

Compound NameStructural FeaturesBiological Activity
(2E)-2-(1,3-Benzothiazol-2-YL)-3-(2-Hydroxyphenyl)prop-2-enenitrileBenzothiazole core with prop-2-enenitrile groupPotential for various biological activities
(E)-2-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)prop-2-enamideBenzothiazole core with amide functionalityAntimicrobial
5-MethylbenzothiazoleSimplified benzothiazole structureAnticancer
4-HydroxybenzothiazoleHydroxylated benzothiazoleAntimicrobial and anti-inflammatory

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